

In-Depth Technical Guide: 6-(Benzyloxy)-3-bromoquinoline

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Compound of Interest

Compound Name: 6-(Benzyloxy)-3-bromoquinoline

Cat. No.: B578222

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **6-(Benzyloxy)-3-bromoquinoline**. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide combines known physicochemical properties with extrapolated data based on structurally related compounds. It also outlines a plausible synthetic route and discusses potential biological activities to serve as a foundational resource for research and development.

Core Molecular Structure and Properties

6-(Benzyloxy)-3-bromoquinoline is a heterocyclic aromatic compound. Its structure features a quinoline core, which is a prevalent scaffold in medicinal chemistry. The molecule is functionalized with a bromine atom at the 3-position, providing a reactive site for further chemical modifications, and a benzyloxy group at the 6-position, which can influence its physicochemical properties and biological interactions.

Physicochemical Data

The known and calculated properties of **6-(Benzyloxy)-3-bromoquinoline** are summarized below for quick reference.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₁₂ BrNO	[1]
Molecular Weight	314.18 g/mol	[1]
CAS Number	1337882-50-4	
Appearance	Solid	[1]
Purity	Typically available at ≥95%	[1]
InChI	InChI=1S/C16H12BrNO/c17-14-8-13-9-15(6-7-16(13)18-10-14)19-11-12-4-2-1-3-5-12/h1-10H,11H2	[1]
SMILES	BrC1=CC2=CC(OCC3=CC=C(C=C3)=CC=C2N=C1	
Storage	Store sealed in a dry environment at room temperature.	

Spectroscopic Data (Predicted and based on Analogs)

Direct experimental spectra for **6-(Benzyloxy)-3-bromoquinoline** are not widely available. The following tables provide predicted data and data from analogous compounds like 6-bromoquinoline and 3-bromoquinoline to guide structural elucidation.[2][3]

¹H NMR Spectroscopy (Predicted) Solvent: CDCl₃

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.8 - 9.0	s	1H	H-2 (Quinoline)
~8.2 - 8.4	s	1H	H-4 (Quinoline)
~8.0 - 8.1	d	1H	H-8 (Quinoline)
~7.3 - 7.5	m	7H	H-5, H-7 (Quinoline) + Phenyl H of Benzyl
~5.2	s	2H	-O-CH ₂ -Ph

¹³C NMR Spectroscopy (Predicted) Solvent: CDCl₃

Chemical Shift (δ , ppm)	Assignment
~158-160	C-6 (C-O)
~148-150	C-2, C-8a
~135-137	C-4, Quaternary Phenyl C of Benzyl
~122-130	Aromatic C-H
~120-122	C-3 (C-Br)
~105-107	C-5
~70-71	-O-CH ₂ -Ph

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity should be observed, separated by 2 m/z units, confirming the presence of a single bromine atom.[2]

m/z	Interpretation
~313/315	$[M]^+$, Molecular ion peak ($^{12}\text{C}_{16}\text{H}_{12}^{79}\text{Br}^{14}\text{NO}$ / $^{12}\text{C}_{16}\text{H}_{12}^{81}\text{Br}^{14}\text{NO}$)
~222	$[M - \text{Br} - \text{H}]^+$
91	$[\text{C}_7\text{H}_7]^+$, Tropylium ion (from benzyl group)

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Interpretation
3050-3100	Aromatic C-H stretch
2850-3000	Aliphatic C-H stretch ($-\text{CH}_2-$)
1600-1620	C=N stretch (Quinoline ring)
1450-1580	Aromatic C=C stretch
1230-1250	Aryl-O-C stretch (Ether)
1000-1100	C-O stretch (Ether)
550-650	C-Br stretch

Experimental Protocols

Proposed Synthesis of 6-(Benzyloxy)-3-bromoquinoline

A plausible synthetic route involves the Skraup synthesis to form a hydroxyquinoline, followed by benzylation and then bromination.

Step 1: Synthesis of 6-Hydroxyquinoline

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 4-aminophenol (1 eq).
- **Reagent Addition:** Add concentrated sulfuric acid (3 eq) and ferrous sulfate (catalytic amount).

- Heating: Heat the mixture to 100-110 °C.
- Glycerol Addition: Slowly add glycerol (3.5 eq) through the dropping funnel while maintaining the temperature.
- Reflux: After the addition is complete, increase the temperature to 140-145 °C and reflux for 3-4 hours.^[4]
- Workup: Cool the reaction mixture and carefully pour it into a beaker of ice water. Neutralize the solution with an aqueous sodium hydroxide solution until a precipitate forms.
- Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield 6-hydroxyquinoline.

Step 2: Synthesis of 6-(Benzyloxy)quinoline

- Reaction Setup: In a round-bottom flask, dissolve 6-hydroxyquinoline (1 eq) in a suitable solvent such as acetone or DMF.
- Base Addition: Add potassium carbonate (K_2CO_3 , 2.5 eq) to the solution.
- Benzyl Bromide Addition: Add benzyl bromide (1.1 eq) dropwise to the mixture.
- Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) for 4-6 hours. Monitor the reaction by TLC.
- Workup: After completion, filter off the potassium carbonate. Remove the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain 6-(benzyloxy)quinoline.

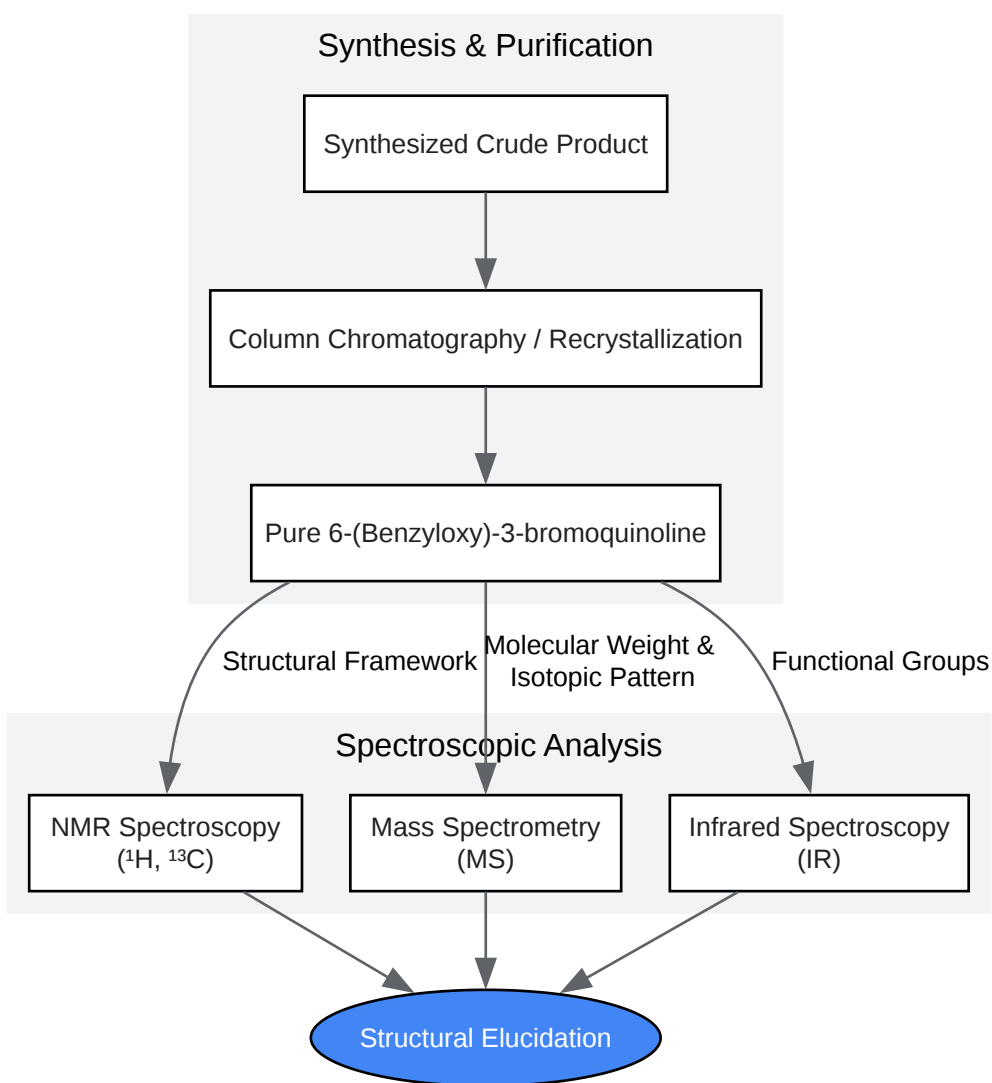
Step 3: Synthesis of **6-(Benzyloxy)-3-bromoquinoline**

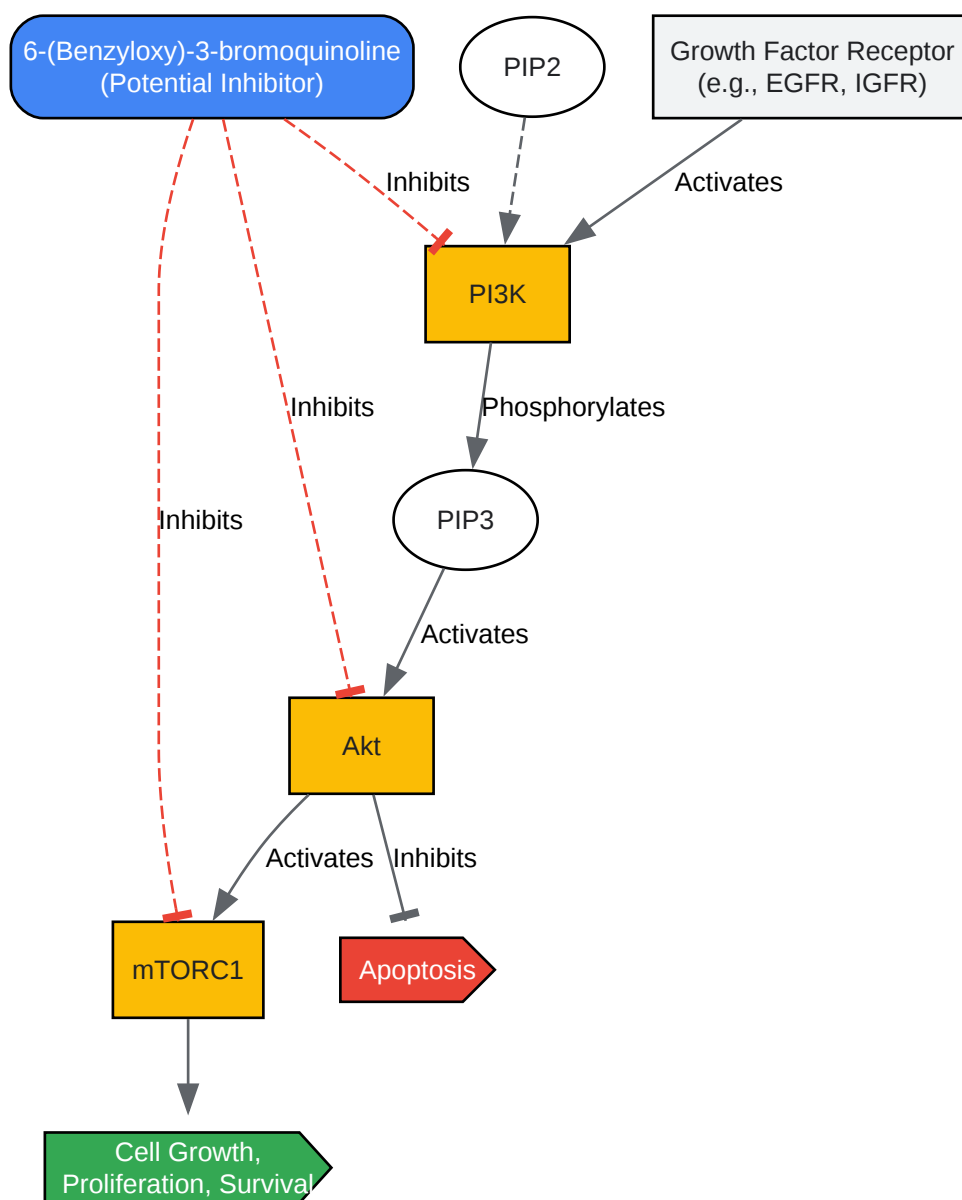
- Reaction Setup: Dissolve 6-(benzyloxy)quinoline (1 eq) in a suitable solvent like chloroform or acetic acid in a flask protected from light.

- **Brominating Agent:** Slowly add a solution of N-Bromosuccinimide (NBS, 1.1 eq) in the same solvent. The use of NBS provides better regioselectivity for bromination at the 3-position compared to molecular bromine.^[5]
- **Reaction:** Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
- **Workup:** Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution.
- **Extraction:** Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the final product by column chromatography or recrystallization to yield **6-(Benzyloxy)-3-bromoquinoline**.

Spectroscopic Analysis Workflow

A generalized workflow for the characterization of the synthesized compound is outlined below.





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